5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Overview
Description
5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to play a significant role in cell biology and are used for the treatment of various disorders in the human body .
Mode of Action
It is known that similar compounds interact with their targets to induce changes at the molecular level .
Biochemical Pathways
It is known that similar compounds, such as pyrrolopyrazine derivatives, have shown activity on kinase inhibition , which suggests that they may affect pathways involving kinases.
Result of Action
Similar compounds have been found to exhibit various biologically vital properties .
Biochemical Analysis
Biochemical Properties
5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with fibroblast growth factor receptors (FGFRs), specifically FGFR1, FGFR2, and FGFR3 . These interactions are crucial as FGFRs are involved in various cellular processes, including cell proliferation, differentiation, and migration. The compound binds to the active site of these receptors, inhibiting their activity and thereby modulating downstream signaling pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of FGFRs by this compound leads to reduced cell proliferation and increased apoptosis in cancer cells . Additionally, it impacts the RAS-MEK-ERK and PI3K-Akt signaling pathways, which are critical for cell survival and growth.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with FGFRs. The compound fits into the ATP-binding pocket of the receptor, preventing ATP from binding and thus inhibiting the receptor’s kinase activity . This inhibition leads to a cascade of downstream effects, including the suppression of gene expression related to cell proliferation and survival. The compound’s ability to inhibit FGFRs makes it a potential candidate for targeted cancer therapy.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability and long-term impact on cellular function. The compound has shown stability under various conditions, maintaining its inhibitory activity over extended periods. Long-term studies have indicated that continuous exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits FGFR activity without causing significant toxicity. At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in metabolic pathways related to its degradation and elimination from the body. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its breakdown into various metabolites . These metabolites are then excreted through the kidneys. The interaction of the compound with these enzymes can affect metabolic flux and alter the levels of other metabolites in the body.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the compound’s entry into cells, where it can exert its inhibitory effects on FGFRs . The distribution of the compound within tissues is influenced by its affinity for different cellular compartments and its ability to bind to specific proteins.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with FGFRs and other target proteins . Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, enhancing its inhibitory effects on FGFR activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid typically involves the bromination of 6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid. The bromination reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane . The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as potassium carbonate or sodium hydride.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Reactions: Formation of substituted pyrrolopyridine derivatives.
Oxidation Reactions: Formation of aldehydes or carboxylic acids.
Reduction Reactions: Formation of alcohols or aldehydes.
Scientific Research Applications
5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: It serves as a key intermediate in the synthesis of kinase inhibitors and other pharmacologically active compounds.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding assays.
Chemical Biology: It is employed in the development of chemical probes for studying biological pathways and mechanisms.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrially relevant molecules.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid: Lacks the bromine atom, resulting in different reactivity and biological activity.
5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid: The chlorine atom provides different electronic and steric effects compared to bromine.
5-Fluoro-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid: The fluorine atom imparts unique properties such as increased lipophilicity and metabolic stability.
Uniqueness
5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is unique due to the presence of the bromine atom, which enhances its reactivity and allows for selective functionalization. This compound’s distinct electronic and steric properties make it a valuable building block in the synthesis of diverse bioactive molecules .
Properties
IUPAC Name |
5-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-4-7(10)2-5-6(9(13)14)3-11-8(5)12-4/h2-3H,1H3,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLCKTBOCUFDKEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=CNC2=N1)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30646859 | |
Record name | 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30646859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000340-11-3 | |
Record name | 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30646859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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